molecular formula C16H16N4O4S B12206874 3-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(2-imidazol-4-yleth yl)propanamide

3-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(2-imidazol-4-yleth yl)propanamide

Cat. No.: B12206874
M. Wt: 360.4 g/mol
InChI Key: XAFOYEVKLVEXFX-JYRVWZFOSA-N
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Description

3-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(2-imidazol-4-ylethyl)propanamide is a complex organic compound that features a thiazolidine ring, a furan ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(2-imidazol-4-ylethyl)propanamide typically involves the condensation of a thiazolidine derivative with a furan aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.

Scientific Research Applications

3-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(2-imidazol-4-ylethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.

Mechanism of Action

The mechanism of action of 3-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(2-imidazol-4-ylethyl)propanamide involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The furan and imidazole moieties can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
  • 3-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

Compared to similar compounds, 3-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(2-imidazol-4-ylethyl)propanamide is unique due to the presence of the imidazole moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also contribute to its potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C16H16N4O4S/c21-14(18-5-3-11-9-17-10-19-11)4-6-20-15(22)13(25-16(20)23)8-12-2-1-7-24-12/h1-2,7-10H,3-6H2,(H,17,19)(H,18,21)/b13-8-

InChI Key

XAFOYEVKLVEXFX-JYRVWZFOSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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